4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
CAS No.:
Cat. No.: VC15499765
Molecular Formula: C23H17ClIN3O4
Molecular Weight: 561.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClIN3O4 |
|---|---|
| Molecular Weight | 561.8 g/mol |
| IUPAC Name | [4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
| Standard InChI | InChI=1S/C23H17ClIN3O4/c24-17-9-7-16(8-10-17)22(30)26-14-21(29)28-27-13-15-5-11-18(12-6-15)32-23(31)19-3-1-2-4-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
| Standard InChI Key | ZVPSDEHSDHIZFR-UVHMKAGCSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Introduction
The compound 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic molecule featuring a carbohydrazonoyl group linked to a phenyl ring, which is further substituted with a 2-iodobenzoate group. This compound is part of a broader class of carbohydrazonoyl derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical research.
Synthesis
The synthesis of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate likely involves several steps:
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Formation of the Chlorobenzoyl Intermediate: This involves reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
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Amidation: The 4-chlorobenzoyl chloride is then reacted with an appropriate amine to form the 4-chlorobenzoyl amide.
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Hydrazonation: The amide is further reacted with hydrazine to form the carbohydrazonoyl derivative.
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Coupling with Phenyl Group: Finally, the carbohydrazonoyl derivative is coupled with a phenyl compound under specific conditions to yield the intermediate.
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Iodobenzoate Formation: The final step involves reacting the intermediate with 2-iodobenzoic acid or its derivatives to form the target compound.
Applications
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Pharmaceutical Research: Compounds with carbohydrazonoyl groups are investigated for their potential biological activities, including antimicrobial and anticancer properties.
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Organic Synthesis: They serve as versatile intermediates in the synthesis of complex organic molecules.
Research Findings
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Biological Activity: Studies on similar compounds have shown promising results in inhibiting certain enzymes or interacting with biological targets, though specific data on this compound is limited.
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Chemical Reactions: These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are useful in modifying their structure for specific applications.
Hazards
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Irritation and Environmental Hazard: Compounds with chloro and iodo substituents can be irritants and pose environmental hazards.
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Precautions: Handling requires protective equipment, and disposal should follow environmental guidelines.
Safety Data
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| Solubility | Limited in water, soluble in organic solvents |
| Stability | Generally stable, may degrade with light or oxidizers |
| Hazards | Irritant, environmental hazard |
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